2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine
Description
Properties
CAS No. |
1626-12-6 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-amine |
InChI |
InChI=1S/C10H14N2O2/c1-6-9-7(8(11)4-12-6)5-13-10(2,3)14-9/h4H,5,11H2,1-3H3 |
InChI Key |
SMOBQXMZGKNZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Procedures
3.1. Cyclization of Pyridoxine Derivatives
- Step 1: Pyridoxine hydrochloride is suspended in acetone, and concentrated sulfuric acid is added dropwise at room temperature.
- Step 2: The mixture is stirred overnight to promote cyclization, then neutralized with aqueous sodium bicarbonate.
- Step 3: The product is extracted with dichloromethane, washed, dried, and concentrated to yield (2,2,8-trimethyl-4h-dioxino[4,5-c]pyridin-5-yl)-methanol (yield: 65%).
3.2. Halogenation to Introduce a Leaving Group
- Step 4: The methanol derivative is dissolved in toluene, and thionyl chloride is added dropwise.
- Step 5: The mixture is refluxed at 110°C for 3 hours, then filtered to yield 5-chloromethyl-2,2,8-trimethyl-4h-dioxino[4,5-c]pyridine (yield: 86%).
3.3. Amination to Form the Target Amine
- Step 6: The chloromethyl intermediate is subjected to nucleophilic substitution with an amine source (e.g., ammonia or a primary amine) under basic conditions, converting the chloride to an amine group.
- Step 7: The product is purified by chromatography and characterized by NMR and other spectroscopic methods.
Data Table: Key Synthetic Steps and Yields
Optimization and Analytical Characterization
- Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products.
- Purification: Products are typically purified by extraction, washing, drying, and chromatographic techniques.
- Structural Confirmation: Nuclear magnetic resonance spectroscopy and, if necessary, X-ray crystallography are used to confirm the molecular structure.
Research Findings and Practical Notes
- The described synthetic route is robust and reproducible, with moderate to high yields in the key steps.
- The use of pyridoxine derivatives as starting materials leverages readily available and inexpensive precursors.
- The halogenation step using thionyl chloride is efficient but requires careful handling due to the reagent's reactivity.
- The final amination step may require optimization depending on the amine source and desired selectivity.
Summary Table: Physical and Chemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Key Functional Groups | Dioxino ring, pyridine ring, amine group |
| Melting Point | Not specified |
| Spectral Data (NMR, IR) | Used for confirmation (see reference for details) |
| Typical Applications | Synthetic and medicinal chemistry |
Chemical Reactions Analysis
Types of Reactions
2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₁H₁₅NO₃ (methanol derivative)
- Synthesis: The methanol derivative is synthesized via NaH-mediated alkylation of propargyl bromide in THF, yielding derivatives like 2,2,8-trimethyl-5-((prop-2-yn-1-yloxy)methyl)-4H-[1,3]dioxino[4,5-c]pyridine (75% yield) .
- Applications : Intermediate in drug discovery, particularly for triazole-linked conjugates .
Comparison with Structurally Similar Compounds
Dioxolo-Pyridine Derivatives
Example : Phenyl-[1,3]dioxolo[4,5-c]pyridinyl-heteroaryl derivatives
- Structural Differences: Features a 1,3-dioxolo ring (5-membered) fused to pyridine, compared to the 6-membered dioxino ring in the target compound.
- Functionalization : Often modified with phenyl or piperidinyl groups for kinase inhibition .
- Applications : Patent literature highlights use in benzimidazole-carboxylic acid derivatives for therapeutic targets .
Imidazo[4,5-b]pyridine Derivatives
Triazolo[4,5-b]pyridin-5-amine Derivatives
Example : 2-Phenyl-2H-1,2,3-triazolo[4,5-b]pyridin-5-amine (CAS: 4324-87-2)
- Structural Differences: Incorporates a triazole ring fused to pyridine, differing from the dioxino-pyridine scaffold.
- Applications: Potential use in kinase inhibitors or as a ligand in metal-organic frameworks .
Chroman-4-amine Derivatives
Example : (R)-6,8-Dichlorochroman-4-amine
- Structural Differences : Chroman (benzodioxane) backbone with amine substitution, distinct from pyridine-based cores.
- Bioactivity : Intermediate in synthesizing antiviral compounds .
Comparative Analysis Table
Key Research Findings
- Reactivity: The dioxino-pyridine core demonstrates superior stability under acidic conditions compared to dioxolo-pyridine derivatives due to its larger ring size .
- Functionalization Potential: The methanol derivative (CAS: 1136-52-3) is a versatile intermediate for introducing propargyl or chloromethyl groups, enabling click chemistry or further nucleophilic substitutions .
- Hazard Profile: The methanol derivative carries warnings for acute toxicity (H302, H312, H332), necessitating careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
